molecular formula C12H17N5 B14594018 Guanidine, N-cyano-N'-(3-methylbutyl)-N''-3-pyridinyl- CAS No. 60560-21-6

Guanidine, N-cyano-N'-(3-methylbutyl)-N''-3-pyridinyl-

Cat. No.: B14594018
CAS No.: 60560-21-6
M. Wt: 231.30 g/mol
InChI Key: UBLLTWXDTMLVSQ-UHFFFAOYSA-N
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Description

Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- is a complex organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a cyano group, a 3-methylbutyl group, and a 3-pyridinyl group attached to the guanidine core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl or heteryl amines with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in ethanol at reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures can yield the desired cyanoacetamide derivatives .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted guanidines, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, N-cyano-N’-(3-methylbutyl)-N’'-3-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-pyridinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

60560-21-6

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

1-cyano-2-(3-methylbutyl)-3-pyridin-3-ylguanidine

InChI

InChI=1S/C12H17N5/c1-10(2)5-7-15-12(16-9-13)17-11-4-3-6-14-8-11/h3-4,6,8,10H,5,7H2,1-2H3,(H2,15,16,17)

InChI Key

UBLLTWXDTMLVSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN=C(NC#N)NC1=CN=CC=C1

Origin of Product

United States

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